3-chloro-4-({1-[(oxolan-3-yl)methyl]piperidin-4-yl}methoxy)pyridine
Description
3-Chloro-4-({1-[(oxolan-3-yl)methyl]piperidin-4-yl}methoxy)pyridine is a pyridine derivative featuring a chloro substituent at position 3 and a methoxy group at position 4. The methoxy group is linked to a piperidin-4-ylmethyl moiety, where the piperidine nitrogen is further substituted with an oxolan-3-ylmethyl (tetrahydrofuran-3-ylmethyl) group. The oxolane substitution may enhance solubility or modulate steric interactions compared to simpler piperidine derivatives.
Properties
IUPAC Name |
3-chloro-4-[[1-(oxolan-3-ylmethyl)piperidin-4-yl]methoxy]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O2/c17-15-9-18-5-1-16(15)21-12-13-2-6-19(7-3-13)10-14-4-8-20-11-14/h1,5,9,13-14H,2-4,6-8,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPWOZSWKJVIDKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=C(C=NC=C2)Cl)CC3CCOC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-({1-[(oxolan-3-yl)methyl]piperidin-4-yl}methoxy)pyridine typically involves multi-step organic reactions. One common synthetic route starts with the chlorination of 4-hydroxypyridine to introduce the chloro group. This is followed by the formation of the piperidine moiety through a nucleophilic substitution reaction. The oxolane ring is then introduced via an alkylation reaction, linking it to the piperidine ring. The final step involves the methoxylation of the pyridine ring to yield the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to ensure high efficiency and purity of the final product. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and impurities.
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-({1-[(oxolan-3-yl)methyl]piperidin-4-yl}methoxy)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The chloro group on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce dechlorinated derivatives. Substitution reactions can result in a variety of substituted pyridine compounds.
Scientific Research Applications
Key Properties:
- Molecular Formula : C16H23ClN2O3
- Molecular Weight : 320.82 g/mol
- IUPAC Name : 3-chloro-4-{1-[(oxolan-3-yl)methyl]piperidin-4-yl}methoxy)pyridine
Organic Synthesis
3-chloro-4-({1-[(oxolan-3-yl)methyl]piperidin-4-yl}methoxy)pyridine is utilized as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further modifications, enabling the construction of heterocyclic compounds that are essential in drug development and materials science.
Medicinal Chemistry
This compound has potential applications in the pharmaceutical industry due to its ability to interact with various biological targets. It is being investigated for its efficacy in treating neurological disorders and cancers. The piperidine ring enhances its bioavailability, allowing it to cross biological membranes more effectively.
Research indicates that compounds with similar structures exhibit significant biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. The specific interactions of this compound with molecular targets are under investigation to elucidate its mechanism of action.
Case Study 1: Neurological Applications
In studies focusing on neuropharmacology, derivatives of this compound have shown promise in modulating neurotransmitter systems. For instance, modifications of the piperidine moiety have been linked to enhanced receptor binding affinity and selectivity for serotonin receptors, which could lead to novel treatments for depression and anxiety disorders.
Case Study 2: Anticancer Research
Research has demonstrated that related compounds can inhibit tumor growth by targeting specific pathways involved in cell proliferation. Ongoing studies are exploring the anticancer potential of this compound through structure–activity relationship (SAR) analyses to optimize its efficacy against various cancer cell lines.
Mechanism of Action
The mechanism of action of 3-chloro-4-({1-[(oxolan-3-yl)methyl]piperidin-4-yl}methoxy)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Pyridine Derivatives
Research Findings and Structure-Activity Relationships (SAR)
- Piperidine Substitutions : Alkyl or aryl groups on piperidine (e.g., methyl in Compound 44) enhance KDM1A inhibition . The oxolane group in the target compound may balance lipophilicity and solubility, critical for blood-brain barrier penetration or oral bioavailability.
- Methoxy Linker : The methoxy group in 3-position pyridine derivatives is essential for maintaining planar geometry, facilitating π-π interactions with enzyme active sites .
- Chloro Substituent : Chlorine at position 3 likely contributes to electron-withdrawing effects, stabilizing the pyridine ring and influencing binding affinity.
Biological Activity
3-chloro-4-({1-[(oxolan-3-yl)methyl]piperidin-4-yl}methoxy)pyridine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a pyridine ring substituted with a chloro group and a methoxy group linked to a piperidine ring, which is further connected to an oxolane moiety. This structural complexity suggests various interactions with biological targets, making it a candidate for drug development.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of this compound is hypothesized to arise from its ability to interact with various molecular targets. The chloro and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound's binding affinity to enzymes or receptors. The piperidine ring enhances the compound's capacity to cross biological membranes, thereby increasing its bioavailability.
Antimicrobial Activity
The compound's structural features may also confer antimicrobial properties. Similar compounds have demonstrated effectiveness against pathogens like Helicobacter pylori, indicating that this compound could exhibit comparable activity .
Neurological Applications
Given the piperidine component, this compound may influence neurological pathways. Compounds with similar structures have been explored for their effects on neurotransmitter systems, suggesting potential applications in treating neurological disorders.
Data Table: Summary of Biological Activities
| Activity Type | Potential Effects | References |
|---|---|---|
| Anticancer | Cytotoxicity against tumor cells | |
| Antimicrobial | Activity against H. pylori | |
| Neurological | Possible modulation of neurotransmitter systems |
Case Studies and Research Findings
While comprehensive studies specifically targeting this compound are sparse, related compounds provide insights into its potential effects:
- Cytotoxicity Studies : A study on similar pyridine derivatives indicated significant cytotoxic effects on human tumor cell lines, suggesting that modifications in the structure could enhance or diminish these effects .
- Antimicrobial Efficacy : Research on related compounds has documented effectiveness against H. pylori and other pathogens, supporting further investigation into the antimicrobial potential of this compound .
- Neurological Impact : Compounds with piperidine rings have been associated with modulation of dopaminergic and serotonergic systems, indicating that this compound may have similar implications in neurological research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
